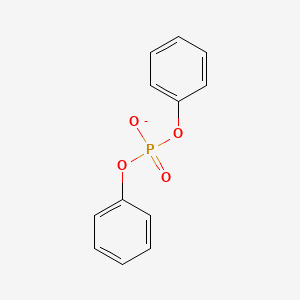

Phosphoric acid, diphenyl ester

Beschreibung

Phosphoric acid, diphenyl ester (CAS RN varies by substituent; molecular formula typically C₁₂H₁₁O₄P for the diester form) is a phosphate derivative where two hydroxyl groups of phosphoric acid are esterified with phenyl groups. This compound is widely utilized in organic synthesis as a catalyst or reagent due to its acidic properties and stability . Its structure allows for tunable reactivity by modifying the third substituent (in triester forms) or retaining a hydroxyl group (in diester forms), making it versatile in applications ranging from polymerization to hydrogenation reactions .

Eigenschaften

Molekularformel |

C12H10O4P- |

|---|---|

Molekulargewicht |

249.18 g/mol |

IUPAC-Name |

diphenyl phosphate |

InChI |

InChI=1S/C12H11O4P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,13,14)/p-1 |

InChI-Schlüssel |

ASMQGLCHMVWBQR-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Compounds:

This compound (Diester)

- Structure : (PhO)₂PO(OH)

- Molecular Formula : C₁₂H₁₁O₄P

- Molecular Weight : ~250.18 g/mol

- Applications :

- Catalyzes annulation reactions (42–60% yields) and hydrogenation processes .

- Optimal catalytic efficiency at 25 mol% in radical redox annulations .

4-Nitrophenyl Diphenyl Phosphate (Triester) Structure: (PhO)₂PO-O-(4-NO₂C₆H₄) Molecular Formula: C₁₈H₁₄NO₆P Molecular Weight: 371.285 g/mol Applications:

- Acts as a synthetic reagent; the nitro group enhances electrophilicity, enabling quantitative yields in deoxygenation reactions .

- Higher reactivity compared to non-electron-withdrawing substituents .

Diphenyl 2-Ethylhexyl Phosphate (Triester)

- Structure : (PhO)₂PO-O-(2-ethylhexyl)

- Molecular Formula : C₂₀H₂₇O₄P

- Molecular Weight : 362.40 g/mol

- Applications :

- Used in food-contact materials; regulated under 40 CFR 721.10685 .

- Predicted log P = 5.95, indicating high lipophilicity .

Isopropylphenyl Diphenyl Phosphate (Triester)

- Potential plasticizer or flame retardant; steric hindrance from the isopropyl group may reduce reactivity compared to smaller substituents.

Physicochemical Properties

Table 1: Comparative Data

Vorbereitungsmethoden

Traditional Esterification Methods

The direct esterification of phosphoric acid with phenol represents the foundational approach, though it requires stringent conditions due to the poor nucleophilicity of phenol. In one protocol, a 1:2 molar ratio of phosphorus oxychloride (POCl₃) to phenol is heated at 80–100°C in the presence of magnesium chloride (MgCl₂) as a Lewis acid catalyst . The reaction proceeds via a two-step mechanism:

-

Formation of phenyl dichlorophosphate intermediate:

-

Hydrolysis to diphenyl phosphate:

Yields typically range from 65–75%, with by-products including triphenyl phosphate and residual POCl₃ . Excess phenol (3–5 equivalents) and inert atmosphere (N₂) are critical to suppress oxidation.

Pyrophosphate Intermediate Route

Patent US2571656A discloses a high-yield method using tetraethyl pyrophosphate (TEPP) and phenol under acid catalysis. Key steps include:

-

Reaction : 58 parts TEPP and 37.6 parts phenol are heated at 100°C for 4 hours with 2 parts p-toluenesulfonic acid.

-

Workup : Hydrolysis at 100°C for 3 hours removes unreacted TEPP, followed by vacuum distillation to isolate diethyl phenyl phosphate (126–133°C at 0.2–0.3 mmHg) .

-

Yield : 85–90% purity, with residual ethyl phenyl hydrogen phosphate (<5%).

This method leverages the reactivity of pyrophosphates to selectively substitute alkoxy groups, enabling precise control over esterification stages .

Phosphorylation Using Phosphorus Oxychloride

A modified approach from academic research employs POCl₃ with substituted phenols under anhydrous conditions:

-

Synthesis of chlorophosphate :

-

Alcoholysis : Reaction with additional phenol yields the diester.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Temperature | 110°C |

| Catalyst Loading | 1.2 mol% LiCl |

| Reaction Time | 24 hours |

| Yield | 78% |

This method achieves higher selectivity (≥90%) by avoiding polyphosphates through controlled stoichiometry .

Catalytic Approaches and Reaction Optimization

Bifunctional catalysts enhance esterification efficiency. For example, diphenyl phosphoric acid (DPPA) catalyzes transesterification between trimethyl phosphate and phenol:

Kinetic Data :

-

Activation Energy : 45.2 kJ/mol (DPPA) vs. 68.7 kJ/mol (uncatalyzed)

Acidic resins (e.g., Amberlyst-15) offer recyclability, achieving 70% yield over five cycles without significant deactivation .

Industrial Synthesis and Scale-Up

Patent WO1997041132A1 outlines a kilogram-scale process:

-

Alkylation : 250 kg 3-(chloromethyl)-5,5-diphenylimidazolidinedione reacts with potassium dibenzyl phosphate in acetonitrile at reflux.

-

Hydrogenation : Pd/C-mediated deprotection removes benzyl groups, yielding diphenyl phosphate.

Process Metrics :

| Stage | Parameters |

|---|---|

| Reaction Temperature | 70–80°C |

| Pressure | 1–3 bar H₂ |

| Final Purity | ≥99.5% (HPLC) |

This method emphasizes solvent recovery (≥95% acetonitrile recycled) and catalyst reuse .

Purification and Characterization

Crude diphenyl phosphate is purified via:

-

Crystallization : From heptane/acetone (1:3 v/v) at −20°C, yielding 98% pure crystals .

-

Ion Exchange : Amberlite IRA-400 resin removes residual HCl, reducing ash content to <0.1% .

Spectroscopic Data :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Direct Esterification | 65–75 | 85–90 | 120–150 | Moderate |

| Pyrophosphate Route | 85–90 | 92–95 | 200–220 | High |

| POCl₃ Phosphorylation | 75–80 | 88–93 | 90–110 | High |

| Catalytic Transester. | 70–80 | 95–98 | 150–180 | Low |

The pyrophosphate method excels in yield but suffers from higher costs due to TEPP synthesis. POCl₃-based routes balance cost and scalability for industrial applications .

Recent Advances and Alternative Methodologies

Emergent strategies include:

Q & A

Q. How do varying catalyst systems and temperatures influence the polymerization efficiency when using this compound as a catalyst?

- Methodology : In ring-opening polymerizations (e.g., β-butyrolactone), phosphoric acid derivatives act as Brønsted acid catalysts. Experimental design should compare catalyst loading (e.g., 10:1 monomer-to-catalyst ratio), temperature (rt to 100°C), and time (24–48 hrs). For example, at 80°C with PPA catalyst, conversion reaches 34%, while higher temperatures (100°C) yield 42% but may degrade the product. Monitor Mn via GPC and adjust reaction quenching protocols to prevent backbiting .

Q. What methodologies resolve contradictions in reported reaction yields for this compound-catalyzed reactions?

- Methodology : Discrepancies often arise from impurities in starting materials (e.g., moisture in phenol) or inconsistent analytical methods. Implement strict anhydrous conditions (Schlenk line) and validate conversion via ¹H NMR integration of monomer vs. polymer peaks. Statistical DOE (Design of Experiments) identifies critical variables (e.g., temp > catalyst purity). For instance, shows 0% conversion at rt vs. 34% at 80°C under identical catalyst loading, emphasizing temperature’s role .

Q. How does structural modification of this compound impact its bioactivity in pesticide formulations?

- Methodology : Introduce substituents (e.g., methylthio groups) to the phenyl ring to enhance lipophilicity and target binding. SAR studies involve synthesizing analogs (e.g., diethyl p-(methylthio)phenyl ester) and testing acetylcholinesterase inhibition via Ellman’s assay. Compare LD₅₀ values in model organisms (e.g., Drosophila) and assess environmental stability via hydrolysis kinetics (pH 5–9, 25–50°C) .

Q. What are the challenges in quantifying trace degradation products of this compound under environmental conditions?

- Methodology : Hydrolysis produces phosphoric acid and phenols, detectable via LC-MS/MS with a C18 column and negative-ion ESI. Challenges include low analyte concentrations (<1 ppb) and matrix interference. Use isotope-labeled internal standards (e.g., ¹³C-phenol) for quantification. Accelerated aging studies (e.g., 50°C, pH 7 buffer) simulate long-term degradation, with kinetics modeled using first-order rate equations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.